![molecular formula C15H18N2O4 B2969365 4-cyano-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide CAS No. 2320884-53-3](/img/structure/B2969365.png)
4-cyano-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide
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Overview
Description
This compound is a benzamide derivative with a cyano group attached to the benzene ring and a tetrahydrofuran ring attached via a methylene group to the amide nitrogen . Benzamides are a class of compounds containing a benzene ring attached to an amide group. They have a wide range of applications in medicine and chemistry due to their versatile chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide group, a cyano group, and a tetrahydrofuran ring . These functional groups could potentially engage in a variety of chemical reactions.Chemical Reactions Analysis
Benzamides can participate in a variety of chemical reactions. The amide group can undergo hydrolysis, and the benzene ring can undergo electrophilic aromatic substitution . The cyano group can react with a variety of nucleophiles, and the tetrahydrofuran ring can potentially be opened under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and cyano groups could increase its solubility in polar solvents .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The cyano and carbonyl functional groups of 4-cyano-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide make it a valuable precursor for the synthesis of various heterocyclic compounds . These compounds are crucial in the development of new pharmaceuticals due to their diverse biological activities.
Antitumor Activity
Derivatives of this compound have been synthesized and evaluated for their antitumor properties . The ability to inhibit cancer cell proliferation makes these derivatives promising candidates for the development of new chemotherapeutic agents.
Androgen Receptor Antagonists
The tetrahydrofuran moiety in the compound’s structure can be utilized to design novel cyclic urea derivatives that act as androgen receptor antagonists . These antagonists are important in the treatment of prostate cancer by inhibiting the androgen receptor’s activity.
Biological Activity Enhancement
The compound’s structure allows for modifications that can enhance the biological activity of existing pharmaceuticals. By altering the pharmacophore, researchers can improve the efficacy and selectivity of drugs .
Lead Compound Development
The compound serves as a lead structure for the development of new drugs. Its versatile chemical reactivity enables the creation of a wide range of derivatives with potential therapeutic applications .
Chemical Intermediate
As a chemical intermediate, 4-cyano-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide is used in various synthetic pathways to produce complex molecules. Its reactivity with bidentate reagents is particularly useful in organic synthesis .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-cyano-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c16-9-12-1-3-13(4-2-12)14(19)17-10-15(21-8-6-18)5-7-20-11-15/h1-4,18H,5-8,10-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHGXMMCAUIZGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC=C(C=C2)C#N)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide |
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